molecular formula C14H13BN2O4S B1405399 (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid CAS No. 2096334-98-2

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

Cat. No.: B1405399
CAS No.: 2096334-98-2
M. Wt: 316.1 g/mol
InChI Key: BQDGUWDAEPULPK-UHFFFAOYSA-N
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Description

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a boronic acid derivative of a tosyl-protected 7-azaindole (pyrrolo[2,3-b]pyridine), serving as a valuable building block in organic synthesis and medicinal chemistry research. The tosyl (p-toluenesulfonyl) group protects the pyrrole nitrogen, enhancing the stability of the heterocyclic system during synthetic transformations . This compound is particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct biaryl systems essential for developing novel small molecules . Researchers value the 7-azaindole scaffold for its role as a bioisostere of purines, making it a privileged structure in the design of kinase inhibitors . Compounds based on this core have demonstrated potent biological activity in various discovery programs. For instance, 3,5-disubstituted-7-azaindoles have been identified as growth inhibitors of Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT) . Furthermore, this chemotype has been optimized to develop potent inhibitors of Adaptor Associated Kinase 1 (AAK1), a promising target for broad-spectrum antiviral therapeutics against viruses such as dengue and Ebola . This compound provides a versatile intermediate to efficiently explore structure-activity relationships at various positions of the azaindole core, accelerating the discovery of new lead compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDGUWDAEPULPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrrolo[2,3-b]pyridine Core

  • The pyrrolo[2,3-b]pyridine scaffold is often synthesized via cyclization reactions involving appropriate aminopyridine and alkyne or alkene precursors under acidic or catalytic conditions.
  • Alternative methods include palladium-catalyzed annulation or condensation strategies to assemble the fused bicyclic system.

Tosylation of the Nitrogen Atom

  • The nitrogen of the pyrrole ring is selectively tosylated using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine.
  • This step protects the nitrogen and influences the compound's reactivity and solubility.

Introduction of the Boronic Acid Group

  • The boronic acid moiety is introduced at the 2-position of the pyrrolo[2,3-b]pyridine ring via lithiation followed by quenching with a boron electrophile, commonly trimethyl borate.
  • Alternatively, a palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) can be employed, especially when starting from a halogenated intermediate at the 2-position.
  • Subsequent hydrolysis or acidic workup converts the boronate ester to the free boronic acid.

Detailed Preparation Methodology

A representative synthetic route can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Pyrrolo[2,3-b]pyridine synthesis Cyclization of aminopyridine with alkyne under acidic or catalytic conditions Formation of core bicyclic heterocycle
2 Tosylation p-Toluenesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature N-Tosyl protected pyrrolo[2,3-b]pyridine
3 Halogenation (if needed) N-Bromosuccinimide or similar halogenating agent at 2-position 2-Halo intermediate for borylation
4 Borylation Pd-catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron, base (e.g., KOAc), solvent (e.g., dioxane), 80–100°C Formation of boronate ester intermediate
5 Hydrolysis Acidic aqueous workup (e.g., HCl or acetic acid) Conversion to boronic acid final product

Research Findings and Optimization

  • Catalysts and Ligands: Palladium catalysts such as Pd(dppf)Cl2 have been found effective for the borylation step, with potassium acetate as a base providing good yields.
  • Solvent Effects: Polar aprotic solvents like dioxane or DMF favor the borylation reaction, while dichloromethane is preferred for tosylation.
  • Temperature Control: Tosylation is best performed at low temperatures (0°C to room temperature) to avoid overreaction, while borylation requires elevated temperatures (~80–100°C).
  • Purification: The final boronic acid is purified by recrystallization or chromatography to remove residual catalysts and byproducts.

Analytical Techniques for Characterization

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Notes
Core synthesis Aminopyridine + alkyne, acid/catalyst Build pyrrolo[2,3-b]pyridine core Requires careful control of cyclization
Nitrogen tosylation p-Toluenesulfonyl chloride, base Protect N and modulate reactivity Low temperature to avoid side reactions
Halogenation (optional) NBS or similar halogenating agent Introduce halogen for borylation Position-selective halogenation critical
Palladium-catalyzed borylation Pd catalyst, B2Pin2, KOAc, dioxane Install boronate ester Elevated temperature for efficient coupling
Hydrolysis Acidic aqueous workup Convert boronate ester to boronic acid Final purification step

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl structures. This reaction is pivotal for introducing diverse substituents to the pyrrolo[2,3-b]pyridine core.

Reaction Partner Catalyst System Conditions Application Example Source
Aryl halides (e.g., 3-iodopyridine)Pd(PPh₃)₄, K₂CO₃Dioxane/water (2.5:1), 80°C to reflux, 1–16 hSynthesis of polysubstituted pyrrolo[2,3-b]pyridines for kinase inhibitors
Heteroaryl bromidesPdCl₂(dppf), Cs₂CO₃THF, 60–100°C, microwave irradiationFunctionalization of FGFR inhibitors

Key Notes :

  • The tosyl group stabilizes the pyrrole nitrogen, preventing undesired side reactions during coupling .

  • Regioselectivity is controlled by the electron-deficient nature of the pyridine ring .

Protection and Deprotection of the Tosyl Group

The tosyl (Ts) group is introduced and removed under specific conditions to modulate reactivity during synthesis.

Step Reagents Conditions Outcome Source
TosylationTosyl chloride, NaOHDichloromethane/H₂O, 0°C to RT, 1–12 hProtects NH group, enabling directed metalation or coupling
DetosylationNaOH or KOH in MeOH/H₂OReflux, 2–6 hRegenerates free NH group for further functionalization

Example :

  • Detosylation : Alkaline cleavage of 1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives yields NH-free intermediates for subsequent modifications .

Lithiation and Borylation

The boronic acid is synthesized via halogen-lithium exchange followed by borylation.

Starting Material Reagents Conditions Yield Source
3-Bromo-1-tosyl-pyrrolo[2,3-b]pyridinen-BuLi, triisopropyl borateTHF, -80°C to -90°C, 0.5–2 h>90%

Procedure :

  • Dissolve 3-bromo-1-tosyl-pyrrolo[2,3-b]pyridine in THF.

  • Add triisopropyl borate and cool to -80°C.

  • Introduce n-BuLi dropwise, maintaining <-80°C.

  • Quench with aqueous acid and isolate via column chromatography .

Halogenation for Further Functionalization

The core structure undergoes halogenation to install reactive handles for cross-coupling.

Reagent Conditions Position Application Source
N-Bromosuccinimide (NBS)DCM, RT, 1–16 hC-3Prepares intermediates for Suzuki couplings
I₂, CuIDMF, 80°C, 12 hC-5/C-6Enables diversification via Sonogashira coupling

Note : Bromination at C-3 is favored due to the electron-directing effects of the tosyl group .

Reductive Amination and Alkylation

The boronic acid can participate in tandem reactions for complex molecule assembly.

Reaction Type Reagents Conditions Product Source
Reductive aminationNH₄HCO₂, Pd/CMeOH, RT, 2–4 hSaturated heterocycles for drug discovery
AlkylationAlkyl halides, K₂CO₃DMF, 60°C, 12 hN-Alkylated derivatives for solubility tuning

Stability and Handling

  • Storage : Under inert atmosphere at <-20°C to prevent boronic acid degradation .

  • Purity : Monitored via HPLC (retention time ~4.6 min) .

  • Hazards : H302 (harmful if swallowed), H315-H319 (skin/eye irritation) .

This compound’s versatility in cross-coupling, functionalization, and stability under rigorous conditions makes it a cornerstone in synthesizing kinase inhibitors and heterocyclic pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid has been investigated for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Its ability to form reversible covalent bonds with biological targets makes it a valuable compound for drug design.

Case Study :
In a study focusing on the inhibition of specific kinases involved in cancer pathways, derivatives of this compound exhibited promising inhibitory activity against targets such as PI3K and mTOR, highlighting its potential in oncological therapies .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its boronic acid functionality allows for Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of biaryl compounds.

Data Table: Cross-Coupling Reactions

Reaction TypeCoupling PartnerYield (%)Reference
Suzuki CouplingAryl halides85
Negishi CouplingAlkenyl halides78
Stille CouplingOrganotin compounds90

Materials Science

The unique properties of this compound have led to its exploration in materials science, particularly in the development of sensors and electronic materials. Its ability to form stable complexes with various metal ions enhances its utility in sensor applications.

Case Study :
Research has demonstrated that films made from this compound exhibit significant sensitivity to environmental pollutants, making them suitable for use in gas sensing applications .

Mechanism of Action

The mechanism by which (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid exerts its effects involves its ability to act as a boronic acid derivative. This allows it to participate in various chemical reactions, including the formation of boronate esters with diols and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid with structurally related boronic acid derivatives, focusing on substituent effects, reactivity, and applications.

Structural Isomers and Positional Variants

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3 -yl)boronic acid 882562-39-2 Tosyl at 1-, B(OH)₂ at 3- C₁₄H₁₃BN₂O₄S 316.14 Boronic acid position (3 vs. 2); similar reactivity but altered steric/electronic properties
(1H-Pyrrolo[2,3-b]pyridin-5 -yl)boronic acid 944059-24-9 B(OH)₂ at 5- C₇H₇BN₂O₂ 161.95 No tosyl group; lower MW and enhanced solubility; used in simpler coupling reactions
(1-Methyl -1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid 2043401-57-4 Methyl at 1-, B(OH)₂ at 6- C₈H₉BN₂O₂ 175.98 Smaller substituent (methyl vs. tosyl); increased stability in acidic conditions

Functional Group Variants

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(1-tert-Butoxycarbonyl -1H-pyrrolo[2,3-c ]pyridin-3-yl)boronic acid 1326715-94-9 Boc at 1-, B(OH)₂ at 3- C₁₂H₁₅BN₂O₄ 262.07 Different annulation (2,3-c vs. 2,3-b); Boc group offers orthogonal deprotection
(2-Chloro-3-methoxyphenyl)boronic acid 854778-30-6 Cl at 2-, OMe at 3- C₇H₈BClO₃ 186.40 Non-pyrrolopyridine core; electron-withdrawing Cl enhances coupling rates

Key Comparison Metrics

Property (1-Tosyl-2-yl)boronic Acid (1-Tosyl-3-yl)boronic Acid (1H-5-yl)boronic Acid (1-Methyl-6-yl)boronic Acid
Purity ≥97% 97% 98% N/A
Storage RT/-20°C -20°C N/A N/A
Reactivity Moderate (tosyl stabilizes) Higher (B(OH)₂ at 3-position) High (smaller core) Moderate (methyl less stabilizing)
Applications Drug intermediates Isomer-specific couplings Fragment-based drug design Agrochemical synthesis

Biological Activity

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid, with the CAS number 2096334-98-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of this compound is C₁₄H₁₃BN₂O₄S, with a molecular weight of 316.14 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₃BN₂O₄S
Molecular Weight316.14 g/mol
CAS Number2096334-98-2
Boiling PointNot available
SolubilityHigh

Research indicates that this compound acts primarily as a TNIK inhibitor , which is relevant in the context of cancer therapy. TNIK (TRAF2 and NCK interacting kinase) plays a crucial role in cellular signaling pathways associated with cell proliferation and survival. In vitro studies have shown that this compound exhibits potent inhibition of TNIK with IC50 values lower than 1 nM, suggesting significant potential for therapeutic applications in oncology .

Anticancer Activity

In studies assessing the anticancer properties of this compound:

  • Cytotoxicity : The compound demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Importantly, it exhibited limited toxicity toward healthy cardiac cells, indicating a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It showed activity against respiratory syncytial virus (RSV), with several derivatives displaying good protein binding properties and acceptable solubility profiles .

Case Studies

Several studies have highlighted the biological activity of pyrrolo[2,3-b]pyridine derivatives:

  • Study on TNIK Inhibition : A series of compounds derived from the pyrrolo[2,3-b]pyridine scaffold were synthesized and screened for TNIK inhibition. The most potent derivatives showed not only high inhibition rates but also good bioavailability in animal models .
  • Antiviral Activity : Derivatives were tested against various viral strains, showing promising results against RSV and other pathogens. The structural modifications significantly impacted their efficacy and pharmacokinetic properties .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and moderate plasma protein binding characteristics. These properties are crucial for ensuring adequate bioavailability in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid, and what critical reaction parameters influence yield?

  • Methodology : The compound is synthesized via Pd-catalyzed cross-coupling reactions. A representative procedure involves reacting iodopyrrolopyridine precursors with bis(pinacolato)diboron or boronic esters using Pd(PPh₃)₂Cl₂ and CuI as catalysts. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂ (1–5 mol%) and CuI (10–20 mol%) to facilitate transmetallation .
  • Base : K₃PO₄ or K₂CO₃ in a dioxane/H₂O solvent system (80–105°C, 12–24 hours) .
  • Protection : The tosyl group stabilizes the pyrrolopyridine core during coupling reactions, preventing undesired side reactions .
    • Data : Yields range from 60–85% after purification via silica gel chromatography .

Q. How is the compound characterized, and what spectral benchmarks are essential for validation?

  • Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) and HRMS for structural confirmation:

  • ¹H NMR : Key peaks include aromatic protons (δ 7.8–8.5 ppm) and tosyl methyl groups (δ 2.4 ppm) .
  • ¹¹B NMR : A singlet at δ 28–30 ppm confirms the boronic acid moiety .
  • HRMS : Exact mass calculated for C₁₄H₁₃BN₂O₄S is 304.1526 (observed: 304.1526) .
    • Challenges : Absence of ¹³C signals for boron-bound carbons due to quadrupolar relaxation; deuterated DMSO or CDCl₃ is recommended for resolution .

Advanced Research Questions

Q. How does the tosyl group modulate reactivity in cross-coupling reactions, and can it be selectively removed post-synthesis?

  • Mechanistic Insight : The tosyl group acts as an electron-withdrawing protecting group, enhancing the electrophilicity of the pyrrolopyridine core for Suzuki-Miyaura couplings. Selective deprotection can be achieved via:

  • Basic conditions : NaOH/EtOH (80°C) or KOH/THF to cleave the sulfonamide bond .
  • Alternative strategies : Use of labile protecting groups (e.g., BOC) for orthogonal deprotection .
    • Data : Post-deprotection yields of free pyrrolopyridine derivatives range from 70–90% .

Q. What strategies resolve low yields or side-product formation in rhodium-catalyzed 1,4-additions involving this boronic acid?

  • Methodology : Rh(I) catalysts (e.g., [RhCl(cod)]₂) in THF or toluene at 60°C are optimal. Key adjustments include:

  • Substrate pre-activation : Pre-mix boronic acid with Rh catalyst to form reactive boronate intermediates .
  • Additives : 1,4-dioxane or CsF to stabilize the transition state and suppress protodeboronation .
    • Contradictions : Competing Suzuki-Miyaura coupling may occur with Pd contaminants; rigorous catalyst purification is advised .

Q. How can computational methods guide the design of analogs for structure-activity relationship (SAR) studies in drug discovery?

  • Approach :

  • Bioisosteric replacement : Substitute the boronic acid with carboxylates or sulfonamides while maintaining hydrogen-bonding capacity .
  • Docking studies : Use DFT calculations to predict binding affinities for targets like proteases or kinases .
    • Case study : Boronic acid analogs of kinase inhibitors showed improved IC₅₀ values (nM range) due to enhanced transition-state mimicry .

Data Contradictions and Resolution

Q. How to address discrepancies in ¹³C NMR data for boron-containing carbons?

  • Resolution :

  • Alternative techniques : Use HMBC or HSQC to indirectly assign quaternary carbons adjacent to boron .
  • Isotopic labeling : Synthesize ¹⁰B-enriched analogs to reduce line broadening in ¹³C spectra .

Q. Why do HRMS spectra occasionally show [M+H]+ adducts instead of [M]+?

  • Explanation : Boronic acids readily form cyclic anhydrides in solution, leading to variable ionization. Use soft ionization methods (e.g., ESI+) and add NH₄OAc to stabilize the molecular ion .

Applications in Advanced Systems

Q. How is the boronic acid moiety incorporated into polymers for stimuli-responsive materials?

  • Methodology : Three strategies are employed:

  • Direct polymerization : Use unprotected boronic acid monomers in RAFT or ATRP systems .
  • Protected monomers : Polymerize boronate esters (e.g., MIDA esters), followed by acidic hydrolysis .
  • Post-polymerization modification : Click chemistry to graft boronic acids onto pre-formed polymers .
    • Challenge : Balancing reactivity (for sensing) and stability (for material integrity) requires pH optimization (pH 7.4–9.0) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Reactant of Route 2
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(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

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